molecular formula C15H15N3O3 B11841574 N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88757-78-2

N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11841574
CAS No.: 88757-78-2
M. Wt: 285.30 g/mol
InChI Key: JSRCAUTXPPDAGH-UHFFFAOYSA-N
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Description

N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to a cyclopropanecarbonyl group via an acetimidamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

The next step involves the introduction of the cyclopropanecarbonyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Finally, the acetimidamide bridge is introduced through a nucleophilic substitution reaction. The quinoline-cyclopropanecarbonyl intermediate is reacted with an appropriate acetimidamide derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The acetimidamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetimidamide derivatives.

Scientific Research Applications

N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 8-hydroxyquinoline and 8-aminoquinoline share structural similarities with N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide.

    Cyclopropanecarbonyl derivatives: Compounds like cyclopropanecarboxylic acid and its esters are structurally related.

Uniqueness

N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline moiety with the cyclopropanecarbonyl group and the acetimidamide bridge. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

88757-78-2

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] cyclopropanecarboxylate

InChI

InChI=1S/C15H15N3O3/c16-13(18-21-15(19)11-6-7-11)9-20-12-5-1-3-10-4-2-8-17-14(10)12/h1-5,8,11H,6-7,9H2,(H2,16,18)

InChI Key

JSRCAUTXPPDAGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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